Xanthocillin X dimethyl ether is a notable compound derived from the fungal genus Aspergillus, specifically Aspergillus sp., and is recognized for its broad-spectrum antibiotic and antiviral properties. This compound has garnered attention due to its efficacy against multidrug-resistant bacterial strains and various viruses, including Newcastle disease virus and herpes simplex virus. Its low toxicity to human cells further enhances its potential as a therapeutic agent .
Xanthocillin X dimethyl ether is primarily sourced from marine-derived fungi, particularly from species like Dichotomomyces cejpii. The compound is a derivative of xanthocillin X, which has been isolated and studied for its biological activities. The production of this compound in laboratory settings has also been achieved through chemical synthesis, allowing for further exploration of its properties and applications .
Xanthocillin X dimethyl ether belongs to the class of isonitrile compounds, which are characterized by the presence of the isonitrile functional group (-N≡C). It is classified as an antibiotic due to its ability to inhibit bacterial growth and as an antiviral agent due to its effectiveness against viral pathogens .
The synthesis of xanthocillin X dimethyl ether has been achieved through several methods, with the first stereoselective total synthesis reported in 2005. This synthesis involves multiple steps including oxidative rearrangement and radical hydrostannation. Key starting materials include propiolic acid and various stannyl vinyl derivatives. The synthetic route emphasizes the creation of a vinyl isonitrile structure, which is critical for the biological activity of the compound .
The synthesis process typically involves:
The molecular structure of xanthocillin X dimethyl ether can be described as follows:
The structural elucidation has been confirmed through various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and X-ray crystallography, which provide insights into its three-dimensional arrangement and confirm the stereochemistry of the synthesized compound .
Xanthocillin X dimethyl ether participates in several chemical reactions that are significant for its biological activity:
The specific interactions at a molecular level involve binding to ribosomal sites or viral proteins, disrupting their functions. The detailed mechanisms are still under investigation but suggest complex interactions with cellular machinery that lead to reduced pathogen viability .
The mechanism by which xanthocillin X dimethyl ether exerts its effects involves:
Studies indicate that xanthocillin X dimethyl ether shows significant antiviral activity at low concentrations, suggesting a potent mechanism that warrants further exploration for therapeutic applications against resistant strains .
Xanthocillin X dimethyl ether has several potential applications:
XanDME is predominantly isolated from marine-derived fungi, notably strains within the genera Aspergillus and Penicillium. Key ecological sources include:
Table 1: Fungal Sources and Ecological Niches of XanDME
Fungal Species | Marine Source | Geographic Origin | Reference |
---|---|---|---|
Scedosporium apiospermum | Undefined marine substrate | Not specified | [1] |
Dichotomomyces cejpii | Marine sponge | Not specified | [6] |
Penicillium commune | Marine sediment | Deep-sea, China | [2] |
Aspergillus spp. | Mangrove roots | Coastal ecosystems | [4] |
The biosynthesis of XanDME centers on isocyanide synthase (ICS) enzymes. In the opportunistic pathogen Aspergillus fumigatus, the xan biosynthetic gene cluster (BGC) encodes:
Copper availability acts as a critical regulatory switch for this pathway. Under copper starvation—a frequent condition in marine sediments—transcription of the xan BGC is upregulated, enhancing XanDME yield [4]. This highlights the metal-responsive adaptability of marine fungi.
The journey of xanthocillin compounds began with the serendipitous isolation of xanthocillin X from Penicillium notatum in 1950 [4] [7]. Its dimethylated derivative, XanDME, was later identified in multiple fungal genera. Key milestones include:
Table 2: Milestones in XanDME Research
Year | Discovery | Significance | Reference |
---|---|---|---|
1950 | Isolation of xanthocillin X | First natural isocyanide identified | [4] |
1968 | Structural reports of XanDME analogs | Preliminary characterization | [3] |
2005 | First stereoselective total synthesis | Confirmed (1Z,3Z) configuration | [3] |
2015 | Detection in marine Dichotomomyces cejpii | Expanded marine fungal sources | [6] |
2018 | ICS gene cluster identification | Elucidation of biosynthetic pathway | [4] |
The 2005 synthesis by Japanese researchers was pivotal. Using a stereoselective Sonogashira coupling strategy, they confirmed the (1Z,3Z)-diisocyano-diene core structure of XanDME, resolving ambiguities about its geometry [3]. This achievement facilitated further pharmacological studies by providing synthetic access to gram-scale quantities.
Marine fungi represent an underutilized reservoir of structurally novel bioactive metabolites. XanDME exemplifies their pharmacological potential, demonstrating activity across three therapeutic domains:
XanDME exhibits selective cytotoxicity against triple-negative breast cancer (TNBC), a subtype lacking targeted therapies. Its mechanism involves:
Table 3: Anticancer Effects of XanDME in Model Systems
Model System | Effect Observed | Molecular Consequence | Reference |
---|---|---|---|
TNBC cells (MDA-MB-231) | ↓ Oxygen consumption rate (OCR) by 80% | ETC collapse | [1] |
4T1 mouse TNBC tumors | ↓ Tumor growth by 60% (in vivo) | Heme depletion | [1] |
HepG2 liver cancer | IC₅₀: 7.0 µg/mL | Not fully elucidated | [2] |
While xanthocillin X (non-methylated) shows nanomolar efficacy against Acinetobacter baumannii, XanDME’s activity is attenuated in wild-type strains due to efflux pump susceptibility. However, it retains potency in efflux-compromised mutants (MIC: 0.25–0.5 µM), confirming intrinsic bioactivity [8]. Its isonitrile groups enable metal coordination, potentially disrupting bacterial metalloenzyme function.
In Alzheimer’s disease models, XanDME reduces amyloidogenic processing:
Table 4: Pharmacological Profile of XanDME
Therapeutic Area | Key Activity | Mechanism/Target | Reference |
---|---|---|---|
Oncology | Anti-TNBC proliferation | Heme sequestration, ETC inhibition | [1] |
Infectious Diseases | Antibacterial (Gram-negative) | Metal chelation, heme binding | [8] |
Neurology | Reduction of Aβ-42 peptides | γ-Secretase modulation? | [6] |
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8